![molecular formula C9H8IN B3114648 3-iodo-2-methyl-1H-indole CAS No. 2033-44-5](/img/structure/B3114648.png)
3-iodo-2-methyl-1H-indole
Overview
Description
3-iodo-2-methyl-1H-indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
3-iodo-2-methyl-1H-indole can be prepared by Sonogashira coupling and electrophilic cyclization reactions . The yield of this synthesis process can be around 70% .Molecular Structure Analysis
The molecular structure of 3-iodo-2-methyl-1H-indole is similar to other indole derivatives . It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
3-iodo-2-methyl-1H-indole can participate in various chemical reactions. For instance, it can undergo 1,3-iodo-amination with iodine reagent .Scientific Research Applications
- Significance : As a metal-free catalyst, compound 4A holds promise for glucose fuel cells, contributing to clean energy production .
- Applications :
Electrocatalysis for Glucose Oxidation
Biological Activity
Anti-HIV-1 Activity
Mechanism of Action
Target of Action
3-Iodo-2-methyl-1H-indole, also known as 3-iodo-2-methyl-indole, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . For instance, some indole derivatives inhibit cyclooxygenase (COX), which catalyzes the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives might interact with similar biochemical pathways in the human body.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of 3-iodo-2-methyl-1H-indole’s action depend on its specific targets and mode of action. For example, if it acts as an inhibitor of COX, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins and thromboxanes .
Action Environment
The action, efficacy, and stability of 3-iodo-2-methyl-1H-indole can be influenced by various environmental factors. For instance, in the context of glucose fuel cells, one study found that 3-iodo-1-methyl-2-phenyl-1H-indole exhibited long-term stability towards glucose electrooxidation . This suggests that the compound’s action can be influenced by the presence of glucose and other environmental factors .
properties
IUPAC Name |
3-iodo-2-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMASKRUDYNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-2-methyl-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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